
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基(E)-2-氨基-3-羟基十八碳-4-烯酸盐酸盐是一种结构复杂的合成化合物。其特点是在十八碳烯酸骨架上连接有乙酯基、氨基和羟基。
准备方法
合成路线和反应条件
乙基(E)-2-氨基-3-羟基十八碳-4-烯酸盐酸盐的合成通常涉及在催化剂(如硫酸)存在下用乙醇酯化十八碳烯酸。所得的酯随后经一系列反应引入氨基和羟基。一种常见的方法是在受控条件下使用氨和过氧化氢等试剂来实现所需的修饰。
工业生产方法
该化合物的工业生产可能涉及大规模的酯化过程,然后进行顺序的官能团转化。使用连续流动反应器和先进的催化体系可以提高生产过程的效率和收率。优化反应条件,例如温度、压力和溶剂的选择,对于获得高纯度和收率至关重要。
化学反应分析
反应类型
乙基(E)-2-氨基-3-羟基十八碳-4-烯酸盐酸盐可以进行各种化学反应,包括:
氧化: 使用高锰酸钾或三氧化铬等氧化剂可以将羟基氧化为羰基。
还原: 在钯催化剂存在下,可以使用氢气将十八碳烯酸骨架中的双键还原为单键。
取代: 氨基可以参与亲核取代反应,与亲电试剂(如卤代烷)反应。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢气 (H₂),钯催化剂 (Pd/C)
取代: 卤代烷(例如,碘甲烷),碱(例如,氢氧化钠)
形成的主要产物
氧化: 形成酮或醛
还原: 饱和十八碳烷酸衍生物
取代: 烷基化氨基衍生物
科学研究应用
乙基(E)-2-氨基-3-羟基十八碳-4-烯酸盐酸盐有几种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其在细胞信号传导和膜相互作用中的潜在作用。
医药: 研究其潜在的治疗效果,包括抗炎和抗菌特性。
工业: 用于特种化学品和材料的配制。
作用机制
乙基(E)-2-氨基-3-羟基十八碳-4-烯酸盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。氨基和羟基使其能够与蛋白质和酶形成氢键和静电相互作用,从而潜在地调节它们的活性。该化合物也可能整合到脂质膜中,影响它们的流动性和功能。
相似化合物的比较
类似化合物
- 乙基(E)-2-氨基-3-羟基十六碳-4-烯酸盐酸盐
- 乙基(E)-2-氨基-3-羟基十八碳-4-烯酸氢溴酸盐
- 乙基(E)-2-氨基-3-羟基十六碳-4-烯酸氢溴酸盐
独特性
乙基(E)-2-氨基-3-羟基十八碳-4-烯酸盐酸盐由于其官能团的特定组合及其碳链的长度而具有独特性。这种组合赋予了不同的物理化学性质,例如溶解度和反应性,使其适用于各个领域中的专门应用。
属性
分子式 |
C20H40ClNO3 |
|---|---|
分子量 |
378.0 g/mol |
IUPAC 名称 |
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+; |
InChI 键 |
MLZIFGYKDWQAAK-CMBBICFISA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/C(C(C(=O)OCC)N)O.Cl |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



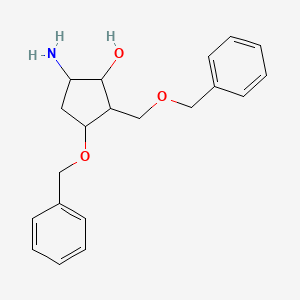
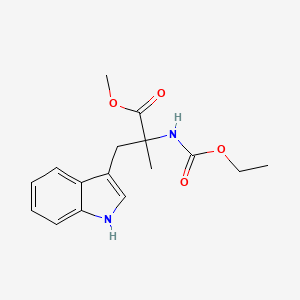


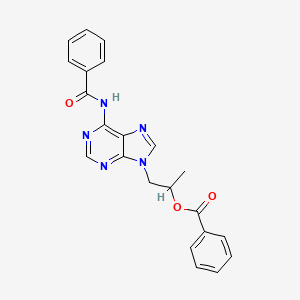

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
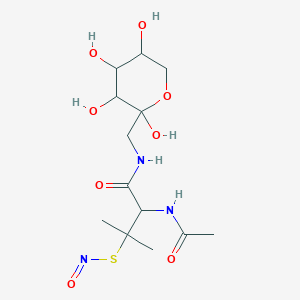
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
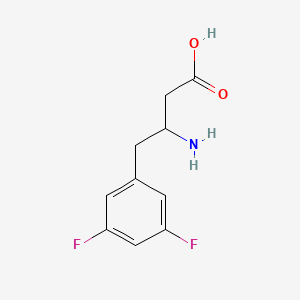
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

